molecular formula C14H20N2O4S B1440127 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate CAS No. 1053656-51-1

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

Cat. No.: B1440127
CAS No.: 1053656-51-1
M. Wt: 312.39 g/mol
InChI Key: ZCUHIQJCEMMTLK-UHFFFAOYSA-N
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Description

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with tert-butyl and ethyl groups attached to the molecule. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable precursor with sulfur and a base under controlled conditions.

    Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a cyclization reaction, often using a catalyst to facilitate the process.

    Introduction of Tert-butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions, where the thiazolopyridine intermediate is treated with tert-butyl and ethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate: A similar compound with a bromine atom instead of the tert-butyl and ethyl groups.

    2-Amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate: Another related compound with an amino group.

Uniqueness

5-Tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and ethyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-6-7-16(8-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUHIQJCEMMTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670505
Record name 5-tert-Butyl 2-ethyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-51-1
Record name 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl 2-ethyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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